Product packaging for Frondosin C(Cat. No.:)

Frondosin C

Cat. No.: B1246278
M. Wt: 310.4 g/mol
InChI Key: GJURQIFLIZOXFV-YEJXKQKISA-N
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Description

Discovery and Isolation from Dysidea frondosa

The initial discovery of this compound occurred during comprehensive investigations of marine sponge metabolites conducted in 1997, when researchers successfully isolated five novel sesquiterpene hydroquinone derivatives from specimens of Dysidea frondosa collected from Micronesian waters. The isolation process involved systematic fractionation of sponge extracts using bioassay-guided techniques, ultimately yielding this compound alongside its structural congeners frondosins A, B, D, and E. The compound was characterized as a tetracyclic sesquiterpene featuring a distinctive cycloheptanoid ring system fused to an aromatic benzofuran moiety, distinguishing it from previously known marine natural products. Subsequent collection efforts revealed that frondosins A and D, possessing opposite optical rotations compared to those present in Dysidea frondosa, were also found in another sponge species, Euryspongia sp., suggesting a broader distribution pattern within marine sponge ecosystems.

The structural elucidation of this compound relied on extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques, which revealed its molecular formula and confirmed the presence of the characteristic hydroquinone functionality. Initial biological screening demonstrated that this compound, like other family members, exhibited antagonistic activity against interleukin-8 receptors and inhibitory effects on protein kinase C, with activity measurements conducted in the low micromolar range. These findings immediately positioned this compound as a compound of significant medicinal interest, particularly given the established roles of interleukin-8 in inflammatory processes and its involvement in tumor progression and metastasis in various human cancers.

Taxonomic Classification of Source Organisms

Dysidea frondosa, the primary source organism for this compound, belongs to a well-established taxonomic hierarchy within the marine sponge classification system. The species classification places Dysidea frondosa within the Kingdom Animalia, Phylum Porifera, Class Demospongiae, Subclass Keratosa, Order Dictyoceratida, and Family Dysideidae. This taxonomic positioning indicates that Dysidea frondosa represents a member of the keratose sponges, characterized by their fibrous skeletal structure composed primarily of spongin fibers rather than siliceous spicules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O2 B1246278 Frondosin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(10S,13S)-13-hydroxy-6,6,10-trimethyltetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),14,17-tetraen-16-one

InChI

InChI=1S/C21H26O2/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1

InChI Key

GJURQIFLIZOXFV-YEJXKQKISA-N

Isomeric SMILES

C[C@H]1CCC2=C(CCCC2(C)C)C3=C1C[C@]4(C3=CC(=O)C=C4)O

Canonical SMILES

CC1CCC2=C(CCCC2(C)C)C3=C1CC4(C3=CC(=O)C=C4)O

Synonyms

frondosin C

Origin of Product

United States

Scientific Research Applications

Biological Activities

Frondosin C exhibits several biological activities that make it a compound of interest in therapeutic research:

  • Interleukin-8 Antagonism : this compound has been identified as an antagonist of interleukin-8 (IL-8), a cytokine involved in inflammatory responses and tumor progression. By inhibiting IL-8, this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis, as well as various cancers, particularly lung cancer .
  • Protein Kinase C Inhibition : This compound also acts as an inhibitor of protein kinase C (PKC), an enzyme implicated in cell growth and differentiation. PKC has been associated with cancer progression; thus, this compound's ability to inhibit PKC suggests its potential as an anti-cancer therapeutic .
  • Antiviral Activity : Recent studies indicate that IL-8 inhibitors like this compound could also serve as antiviral agents against HIV-1 by disrupting the replication process of the virus in immune cells .

Case Studies

Several case studies illustrate the potential applications and implications of this compound in medicinal chemistry:

  • Anti-inflammatory Effects : A study highlighted the role of this compound in inhibiting IL-8 activity, suggesting its use in treating conditions characterized by chronic inflammation. The findings support further investigation into its efficacy in clinical settings for diseases such as asthma and chronic obstructive pulmonary disease .
  • Cancer Research : Research has shown that compounds like this compound can inhibit tumorigenesis by blocking IL-8 signaling pathways. This positions it as a candidate for developing novel cancer therapies aimed at reducing tumor growth and metastasis .
  • Antiviral Development : The exploration of this compound's antiviral properties against HIV-1 presents a promising avenue for future research, particularly in developing new treatments for viral infections that involve immune modulation .

Chemical Reactions Analysis

Core Ring System Construction via Tandem Cyclization-Claisen Rearrangement

The bicyclic core of Frondosin C is synthesized through a microwave-assisted oxyanionic 5-exo-dig cyclization-Claisen rearrangement sequence (Scheme 1). This one-pot method enables efficient assembly of the cycloheptanoid framework .

Reaction Steps and Conditions

StepReactantReagents/ConditionsProductYield
1Tertiary alcohol 110 mol-% MeLi, microwave irradiation (210°C)Ketone 2 (diastereomers)80% (2.7:1 dr)
2Ketone 2DDQ, DCM, 0°CDiene-functionalized intermediate 389%
3Intermediate 3NaBH₄, MeOH, 0°CAlcohol derivative97%
4Alcohol derivativeMsCl, TEA → TsNHNH₂, TEATriflated intermediate70% (2 steps)
5Intermediate 4TBAF, THFDeprotected intermediate96%
6Final intermediateBTIB, MeCN/H₂O, 0°C(±)-Frondosin C and 8-epi-frondosin CSeparated via chromatography

This sequence highlights the strategic use of microwave acceleration to enhance reaction kinetics and selectivity .

Oxidation and Isomerization

  • DDQ Oxidation : Introduces a conjugated diene in the B-ring, critical for subsequent stereochemical control .

  • Hypervalent Iodine Oxidation : Employed for final aromatization, yielding this compound and its epimer. The use of bis(trifluoroacetoxy)iodobenzene (BTIB) ensures efficient oxidative coupling .

Diastereomer Separation

The cyclization step produces a 2.7:1 mixture of diastereomers , resolved via standard column chromatography. This ratio is attributed to steric and electronic effects during the Claisen rearrangement .

Challenges and Side Reactions

  • Regioisomeric Impurities : Similar to Frondosin B syntheses, gem-dimethylation steps risk regioisomer formation (e.g., 6 in Scheme 1b of Frondosin B) . While not explicitly reported for this compound, analogous side reactions necessitate rigorous analytical monitoring.

  • Double Bond Isomerization : Resistance of the C5–C6 double bond to isomerization under standard conditions complicates intermediate functionalization. Indirect methods like Saegusa oxidation are required to address this .

Comparative Analysis with Related Frondosins

This compound shares synthetic strategies with Frondosin B and D, particularly in cyclization-Claisen rearrangement sequences. Key distinctions include:

  • Frondosin B : Requires Lewis acid-induced cyclization (e.g., BF₃·OEt₂) for tetracyclic scaffold assembly .

  • Frondosin D : Explores alternate retrosynthetic pathways (A-D-B-C vs. D-C-B-A) to assemble the seven-membered ring .

Analytical Techniques

  • MRR Spectroscopy : Used in related Frondosin syntheses to detect regioisomeric impurities in crude mixtures, achieving quantification without chromatography .

  • Chromatography : Essential for separating (±)-Frondosin C from 8-epi-frondosin C due to their structural similarity .

This synthesis underscores the versatility of tandem cyclization-Claisen rearrangements in constructing complex meroterpenoid frameworks. Future efforts may focus on enantioselective routes and bioactivity-driven derivatization.

Preparation Methods

Reaction Mechanism and Conditions

The sequence begins with a tertiary alcohol precursor (8 ), which undergoes:

  • 5-exo cyclization : Base-catalyzed intramolecular attack of a propargyl alcohol onto an alkyne, forming a tetrahydrofuran intermediate.

  • Claisen rearrangement : Microwave irradiation (150–200°C) induces-sigmatropic rearrangement, yielding a cycloheptanoid ketone.

Key parameters :

  • Catalyst : Methyl lithium (0.1 equiv).

  • Microwave conditions : 200°C, 10–15 minutes.

  • Yield : 70–85% for the tandem sequence.

Stereochemical Outcomes

The reaction produces a 2.5:1 mixture of diastereomeric ketones (3 and 9 ), attributed to equilibration via endocyclic intermediates (Scheme 5). Computational studies revealed an 8.57 kJ/mol energy difference favoring 3 , enabling base-mediated isomerization to achieve a 14.6:1 ratio (94% de) using t-BuOK/t-BuOH.

Regioselective Methylation and Functionalization

Introducing the C8 methyl group required iterative optimization due to competing alkylation at C6.

Initial Methylation Attempts

  • Conditions : NaHMDS (base), MeI (electrophile).

  • Outcome : 2.4:1 regioselectivity (C8:C6), favoring the desired 3 .

  • Limitation : Poor regioselectivity necessitated an alternative strategy.

Propargolic Methylation Strategy

To circumvent selectivity issues, the methyl group was introduced earlier in the synthesis:

  • Synthesis of methylated ketones : 6-Methoxy-1-indanone was alkylated to yield 6 and 7 (70% overall).

  • Coupling with iodocyclohexene : n-BuLi-mediated coupling produced tertiary alcohol 8 (85% yield).

Deoxygenation and Diene Installation

Carbonyl Reduction and Mesylation

The ketone group in 3 was removed via a three-step sequence:

  • Borohydride reduction : NaBH₄ converted 3 to alcohol 15 .

  • Mesylation : MsCl/pyridine yielded mesylate 16 .

  • Deoxygenation : LiEt₃BH reduced 16 to hydrocarbon 17 (65% overall).

Diene Formation

Oxidative dehydrogenation of 17 using DDQ or MnO₂ generated the B-ring diene, completing the this compound scaffold.

Challenges and Optimization Strategies

Diastereomer Control

  • Problem : The cyclization-Claisen sequence produced a 2.5:1 mixture of 3 and 9 .

  • Solution : Base-mediated isomerization (e.g., t-BuOK) improved the ratio to 14.6:1.

Functional Group Compatibility

  • Issue : Sensitive alkynes and ketones required careful handling under microwave conditions.

  • Mitigation : Use of catalytic MeLi enhanced reaction efficiency.

Data Tables

Table 1. Key Reaction Yields and Conditions

StepReactantsConditionsYield
Cyclization-Claisen8 MWI, 200°C, MeLi (0.1 eq)85%
Methylation2 + MeINaHMDS, THF, -78°C70%
Isomerization3 + 9 t-BuOK, t-BuOH, reflux94% de
Deoxygenation1517 NaBH₄, MsCl, LiEt₃BH65%

Table 2. Diastereomer Ratios Post-Isomerization

BaseTemperatureTime (h)3 :9 Ratio
t-BuOKReflux3.514.6:1
KHMDS25°C245.2:1
NaOMe60°C128.3:1

Q & A

Q. What are the key structural features of Frondosin C that pose challenges in its chemical synthesis?

this compound’s cycloheptanoid core, fused aromatic rings, and stereochemical complexity (e.g., C8 epimerization) require precise synthetic strategies. The tandem 5-exo-cyclization/Claisen rearrangement process is critical for constructing its bicyclic framework, but steric hindrance and regioselectivity often complicate reactions . For example, microwave-assisted methods are employed to accelerate cyclization while minimizing side reactions .

Q. What synthetic methodologies are commonly employed for constructing the cycloheptanoid core of this compound?

Key methods include:

  • Microwave-assisted 5-exo-cyclization/Claisen rearrangement : Achieves 80% yield in a one-pot reaction, significantly reducing reaction time compared to thermal methods .
  • Epoxide-opening strategies : Used to install stereocenters, as seen in the synthesis of (±)-frondosin C dimethyl ether .
  • Palladium-catalyzed cyclizations : Applied in related frondosin syntheses (e.g., frondosin B) to form C–C bonds under mild conditions .

Q. How do researchers validate the stereochemical outcomes in this compound synthesis?

Techniques include:

  • X-ray crystallography : Resolves ambiguous stereochemistry in intermediates (e.g., 8-epi-frondosin C) .
  • NMR analysis : Correlates coupling constants with dihedral angles to confirm ring conformations .
  • Chiral chromatography : Separates enantiomers during total synthesis .

Advanced Research Questions

Q. How do microwave-assisted techniques improve the efficiency of this compound synthesis compared to conventional methods?

Microwave irradiation enhances reaction kinetics by enabling rapid heating, reducing decomposition of thermally sensitive intermediates. For instance, the 5-exo-cyclization step under microwaves achieves 80% yield in 40 minutes, versus hours for traditional heating . This method also minimizes epimerization at C8, a common issue in conventional routes .

Q. What strategies address contradictory results in catalytic systems for this compound synthesis?

Comparative studies of platinum-catalyzed carbene formations reveal that electron-rich phenolic substrates (e.g., in liphagal synthesis) deactivate catalysts, leading to failed reactions. Researchers mitigate this by:

  • Modifying substrate electronics : Using less electron-donating protecting groups .
  • Switching nucleophiles : Employing stabilized enolates to improve reaction feasibility .
  • Systematic screening : Testing diverse catalytic systems (e.g., Pd vs. Pt) to identify optimal conditions .

Q. What computational approaches are used to predict this compound’s bioactivity and target interactions?

Molecular docking studies with IL-17A reveal:

  • Hydrogen bonding : this compound forms interactions with LEU112A and ILE96A residues .
  • Validation metrics : RMSD values <2 Å confirm docking accuracy, while ROC curves (AUC >0.7) validate ligand discrimination .
  • Dynamic simulations : MD trajectories assess binding stability over time, though these are underreported in current literature .

Methodological Considerations

  • Data Contradictions : When synthetic yields vary between studies (e.g., 70% vs. 95% for similar steps), researchers must cross-validate protocols, emphasizing reagent purity and reaction monitoring (TLC/GC-MS) .
  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, such as exploring this compound’s anti-inflammatory mechanisms via IL-17A inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frondosin C
Reactant of Route 2
Frondosin C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.